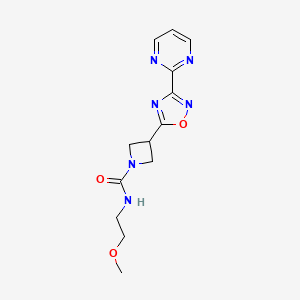

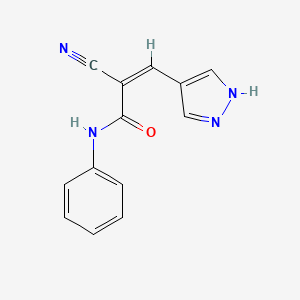

![molecular formula C19H14BrFN2OS2 B2526266 2-[(4-Bromophenyl)methylsulfanyl]-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 687562-80-7](/img/structure/B2526266.png)

2-[(4-Bromophenyl)methylsulfanyl]-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-[(4-Bromophenyl)methylsulfanyl]-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one" is a derivative of pyrimidinone, a class of heterocyclic aromatic organic compounds. This particular molecule is characterized by the presence of a thienopyrimidinone core, which is a fused ring system combining a thiophene ring with a pyrimidinone structure. The molecule is further substituted with a 4-bromophenyl group and a 4-fluorophenyl group, which are connected through a methylsulfanyl linker to the pyrimidinone core.

Synthesis Analysis

The synthesis of related 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones has been reported to be highly regioselective. These compounds are synthesized through a cyclocondensation reaction of 4-substituted 4-methoxy-1,1,1-trichloroalk-3-en-2-ones with nonsymmetric 1-substituted 2-methylisothiourea sulfates under mild basic conditions. The resulting products, which include various alkyl, allyl, phenyl, benzyl, or 2-phenylethyl groups as substituents, are obtained in good yields .

Molecular Structure Analysis

The molecular structure of related compounds, such as 4-amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-one, has been studied in detail. This compound crystallizes in two polymorphic forms, both in the space group P2(1)/c. The first form (I) features molecules linked by N-H...O hydrogen bonds into chains, which are further connected into sheets by aromatic pi-pi interactions. The second form (II) consists of chains of edge-fused rings generated by distinct N-H...O hydrogen bonds. These structural analyses provide insights into the potential molecular conformations and intermolecular interactions that could be expected in the target compound .

Chemical Reactions Analysis

The chemical reactivity of the pyrimidinone derivatives can be inferred from the benzylation and nitrosation reactions of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one. The introduction of a benzyl group and the subsequent nitrosation to form 4-amino-1-benzyl-2-(methylsulfanyl)-5-nitrosopyrimidin-6(1H)-one indicates that the amino group in position 4 of the pyrimidinone ring is reactive and can participate in further chemical transformations. This suggests that the target compound may also undergo similar reactions, depending on the presence and position of reactive functional groups .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of "2-[(4-Bromophenyl)methylsulfanyl]-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one" are not provided, the properties of structurally related compounds can offer some predictions. The presence of bromine and fluorine atoms suggests that the compound will have significant molecular weight and may exhibit polar characteristics due to the electronegative halogens. The aromatic nature and potential for hydrogen bonding can influence its solubility and melting point. The polymorphism observed in related compounds indicates that the target compound may also exist in multiple crystalline forms, which could affect its physical properties and stability .

Aplicaciones Científicas De Investigación

Synthesis and Catalysis

Research has demonstrated the importance of halogenated biphenyls and thienopyrimidinones in synthetic chemistry. For example, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing flurbiprofen, highlights the relevance of halogenated compounds in the synthesis of non-steroidal anti-inflammatory and analgesic materials. This underscores the potential of compounds like the one for use in synthetic organic chemistry and drug synthesis due to the versatility of halogenated aromatics and thienopyrimidinones in cross-coupling reactions and other synthetic pathways (Qiu et al., 2009).

Bioavailability and Medicinal Chemistry

The pyranopyrimidine core is noted for its broad synthetic applications and bioavailability, suggesting that compounds with thienopyrimidinone structures could be pivotal in medicinal and pharmaceutical industries. The adaptability of these cores in developing various pharmaceutical agents indicates the potential utility of our compound in drug development, especially considering the diverse biological activities associated with pyrimidine derivatives (Parmar et al., 2023).

Optoelectronic and Sensor Applications

Compounds containing pyrimidine rings, like the subject compound, have been explored for their applications in optoelectronic materials. The incorporation of such structural motifs into π-extended conjugated systems has been proven valuable for creating novel materials for electronic devices, luminescent elements, and sensors. This suggests potential applications of the compound in developing materials for organic light-emitting diodes (OLEDs), photovoltaic cells, and chemosensors, exploiting the electronic properties of the thienopyrimidinone core and its derivatives (Lipunova et al., 2018).

Pharmacological Interests

Pyrimidine derivatives are well-known for their broad spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral effects. This broad pharmacological profile indicates that compounds with similar structural features, including our subject compound, could be of significant interest in drug discovery and development. The versatility of pyrimidine cores in medicinal chemistry highlights the potential for discovering new therapeutic agents based on structural modifications of such compounds (Rashid et al., 2021).

Propiedades

IUPAC Name |

2-[(4-bromophenyl)methylsulfanyl]-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14BrFN2OS2/c20-13-3-1-12(2-4-13)11-26-19-22-16-9-10-25-17(16)18(24)23(19)15-7-5-14(21)6-8-15/h1-8H,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTVVFBGWAUKVEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)F)SCC4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14BrFN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Bromophenyl)methylsulfanyl]-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

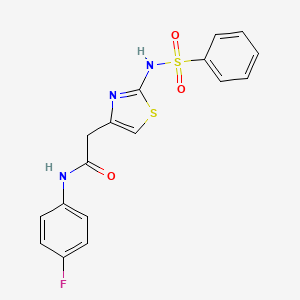

![(1R,6S,7R)-bicyclo[4.1.0]heptan-7-amine hydrochloride](/img/structure/B2526194.png)

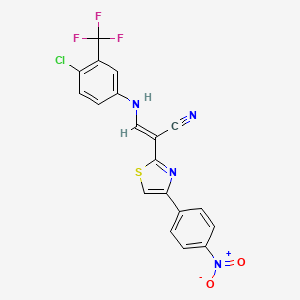

![N-[2-(2-Phenyltriazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2526196.png)

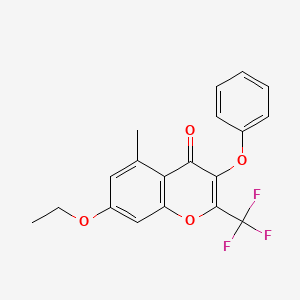

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3,5-dimethylbenzamide](/img/structure/B2526199.png)

![5-(4-methoxybenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2526200.png)

![3-ethyl-N-(2-methylpropyl)triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2526202.png)

![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide](/img/structure/B2526203.png)